{1-Azabicyclo[2.2.2]octan-2-yl}methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-azabicyclo[2.2.2]octan-2-ylmethanamine |
InChI |
InChI=1S/C8H16N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-6,9H2 |
InChI Key |
XVCFWFMLNSQUKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC2CN |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azabicyclo 2.2.2 Octan 2 Yl Methanamine and Analogues
Total Synthesis Approaches to the {1-Azabicyclo[2.2.2]octan-2-yl}methanamine Core
The synthesis of the this compound core hinges on the effective construction of the foundational quinuclidine (B89598) ring system and the subsequent or concurrent introduction of the aminomethyl group at the C2 position.
Cyclization Strategies for Azabicyclo[2.2.2]octane Formation
The formation of the 1-azabicyclo[2.2.2]octane (quinuclidine) skeleton is the cornerstone of the synthesis. Several cyclization strategies have been employed to this end, often starting from piperidine (B6355638) precursors.
One common approach involves the intramolecular cyclization of 4-substituted piperidines. For instance, the direct intramolecular dehydration of 4-(2-hydroxyethyl)piperidine vapor over a solid acidic catalyst has been shown to produce quinuclidine in high yields. sciengine.com Other methods include SN2 reactions and condensation reactions of piperidine derivatives to form the bicyclic structure. google.com
A versatile method for constructing the quinuclidine ring involves a ring-opening/aminocyclization sequence. This has been demonstrated in the synthesis of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, where an N-protected aminomethane derivative is alkylated with a bromoalkyltetrahydropyran, which then undergoes cyclization. nih.gov The Diels-Alder reaction also presents a powerful tool for assembling the bicyclo[2.2.2]octane core, which can then be further elaborated to the desired azabicyclic system. nih.gov
A summary of common cyclization strategies is presented in Table 1.
Table 1: Cyclization Strategies for 1-Azabicyclo[2.2.2]octane Formation
| Starting Material Type | General Reaction | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 4-(2-hydroxyethyl)piperidine | Intramolecular Dehydration | Solid Acidic Catalyst, High Temperature | sciengine.com |
| 4-Substituted Piperidine | Intramolecular SN2 Cyclization | Base | google.com |
| N-Protected Aminomethane | Alkylation and Ring-Opening/Aminocyclization | Bromoalkyltetrahydropyran, Acid | nih.gov |
| 1,3-Cyclohexadiene derivative | Diels-Alder Reaction | Dienophile, Lewis Acid | nih.gov |
Introduction of the Aminomethyl Moiety: Synthetic Routes and Regioselectivity
For example, a general route to aminomethyl-substituted bicyclic compounds involves the catalytic reduction of a cyano-substituted bicyclic precursor. google.com This reduction can be achieved using various metal catalysts such as platinum, Raney nickel, or ruthenium in a hydrogen atmosphere. The regioselectivity of the initial functionalization to introduce the cyano group is crucial and is often controlled by the synthetic route used to construct the bicyclic system.
Stereoselective Synthesis of Enantiopure this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods to obtain enantiomerically pure this compound is of paramount importance.
Asymmetric Catalysis in Aminomethyl Quinuclidine Synthesis
Asymmetric catalysis offers an efficient route to chiral compounds by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. While specific examples for the direct asymmetric synthesis of this compound are not extensively documented in readily available literature, the principle has been applied to similar bicyclic systems. For instance, salen-metal complexes derived from chiral diamines based on a bicyclo[2.2.2]octane scaffold have been shown to be effective in various asymmetric transformations. Such catalytic systems could potentially be adapted for the enantioselective synthesis of the target compound or its precursors.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. niscpr.res.in A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be removed.
A notable example is the enantioselective synthesis of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, where imines derived from the chiral auxiliaries (+)- and (-)-2-hydroxy-3-pinanone were utilized. This approach yielded the desired products with very high enantiomeric excess (>99.5% ee). nih.gov This methodology highlights a viable pathway for the stereocontrolled synthesis of C2-substituted quinuclidines, including the aminomethyl derivative.
Table 2: Example of Chiral Auxiliary in the Synthesis of a 2-Substituted Quinuclidine Analogue
| Chiral Auxiliary | Substrate | Key Reaction | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (+)- and (-)-2-hydroxy-3-pinanone | Imine derivative | Alkylation and Cyclization | >99.5% | nih.gov |
Enantiomeric Resolution Techniques for Azabicyclic Amines
Enantiomeric resolution is a classical yet effective method for separating a racemic mixture into its individual enantiomers. psu.edu For amines, this is commonly achieved by forming diastereomeric salts with a chiral acid. libretexts.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org
The resolution of racemic aminonaphthols using L-(+)-tartaric acid has been reported to be an efficient process. niscpr.res.in Similarly, it has been noted that D-tartaric acid can be used for the stereoselective salt formation in the resolution of (S)-3-aminoquinuclidine. A patent for related compounds describes the use of di-O-p-toluoyltartaric acid salts for the fractional crystallization of enantiomers. google.com These examples strongly suggest that chiral acids like tartaric acid or its derivatives are effective resolving agents for racemic this compound. The process typically involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, which is then separated by filtration. The enantiomerically pure amine is subsequently liberated from the salt by treatment with a base.
Precursor Synthesis and Building Block Strategies for this compound Derivatives
The synthesis of this compound and its derivatives relies heavily on the strategic construction of the core quinuclidine scaffold. This is often achieved through the careful design and synthesis of specific precursors and the application of building block strategies, which allow for the modular assembly of complex molecules. nih.gov These strategies are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery. nih.gov
Key precursors for the quinuclidine ring system often include functionalized piperidines, pyridines, or other cyclic amines that can undergo intramolecular cyclization reactions. A common approach involves the use of 1-azabicyclo[2.2.2]octan-3-one (quinuclidinone) as a versatile starting material. For instance, quinuclidinone can undergo Mannich reactions with formaldehyde (B43269) and secondary amines (like morpholine (B109124) or piperidine) to yield ketonic Mannich bases, which are valuable intermediates for further elaboration into more complex, fused heterocyclic systems. eurjchem.com
Another significant strategy involves the construction of the bicyclic system from acyclic or monocyclic precursors. For example, the synthesis of 2-substituted-1-azabicyclo[2.2.2]octane derivatives has been accomplished starting from pyridine-based precursors. In one approach, N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine is alkylated with a suitable bromoalkyltetrahydropyran. The resulting intermediate then undergoes a ring-opening and aminocyclization sequence to form the desired 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane structure. nih.govacs.org This method highlights a building block approach where the pyridine (B92270) ring and the piperidine ring components are assembled sequentially.
The use of chiral building blocks is crucial for the enantioselective synthesis of specific stereoisomers, which is often a requirement for biologically active compounds. portico.org For instance, enantioselective syntheses of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane have utilized imines derived from chiral auxiliaries like (+)- and (-)-2-hydroxy-3-pinanone to direct the stereochemical outcome. nih.govacs.org Similarly, bicyclic β-amino acids, such as 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC), serve as highly constrained and versatile chiral building blocks for creating unique molecular scaffolds. nih.gov The synthesis of these building blocks themselves can be achieved through methods like the cyclization of amino acid derivatives.
The table below summarizes various precursor strategies for the synthesis of the 1-azabicyclo[2.2.2]octane core.
Green Chemistry Principles in this compound Synthesis
One of the core tenets of green chemistry is the use of catalysts to replace stoichiometric reagents, thereby reducing waste. In the context of synthesizing heterocyclic compounds, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have gained attention. eurjchem.com DABCO is an inexpensive, non-toxic, and efficient base catalyst for various organic transformations, often allowing reactions to proceed in high yield with great selectivity. eurjchem.com While not directly reported for the synthesis of the target compound, the use of such catalysts in related transformations points towards a potential green route.
Another key area of green chemistry is the use of alternative solvents and reaction conditions. Ideally, syntheses should be conducted in water or under solvent-free conditions to minimize the environmental impact of volatile organic compounds (VOCs). scribd.com For instance, green syntheses of various heterocyclic compounds have been successfully carried out in aqueous media, sometimes catalyzed by DABCO. eurjchem.com
Biocatalysis, which uses enzymes for organic synthesis, represents a significant advancement in green technology. Enzymes operate under mild conditions (temperature and pH) and often exhibit high chemo-, regio-, and enantioselectivity. This eliminates the need for protecting groups and hazardous reagents, reducing both manufacturing costs and environmental impact. The application of biocatalytic methods for the preparation of chiral building blocks is a particularly powerful strategy for the efficient and environmentally benign synthesis of enantiopure pharmaceuticals. portico.org
The table below outlines how green chemistry principles can be applied to the synthesis of the 1-azabicyclo[2.2.2]octane framework.
Chemical Reactivity and Mechanistic Studies of 1 Azabicyclo 2.2.2 Octan 2 Yl Methanamine
Electrophilic and Nucleophilic Reactions of the Aminomethyl Group
The aminomethyl group, being a primary amine, is a key site for nucleophilic reactions. It can readily undergo reactions with various electrophiles.
Acylation: The primary amine functionality of {1-Azabicyclo[2.2.2]octan-2-yl}methanamine is expected to react with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. For instance, the reaction with benzoyl chloride would yield N-({1-azabicyclo[2.2.2]octan-2-yl}methyl)benzamide. This type of reaction is fundamental in modifying the properties of the molecule, for example, in the synthesis of derivatives with specific biological activities. While specific examples for the title compound are scarce in the literature, the acylation of aminomethyl groups on other bicyclic systems is a well-established transformation.
Alkylation: The nucleophilic character of the aminomethyl group also allows for alkylation reactions with alkyl halides. This can lead to the formation of secondary and tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. For example, reaction with one equivalent of methyl iodide would be expected to yield ({1-azabicyclo[2.2.2]octan-2-yl}methyl)methylamine. The synthesis of related 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane derivatives has been achieved through the alkylation of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine with appropriate bromoalkyltetrahydropyrans, showcasing the feasibility of alkylation on a similar structural motif. nih.govfigshare.comacs.orgacs.org
Quaternization Reactions of the Quinuclidine (B89598) Nitrogen
The tertiary bridgehead nitrogen of the quinuclidine skeleton is a prominent site for quaternization reactions. This reaction involves the alkylation of the tertiary amine to form a quaternary ammonium (B1175870) salt, a transformation known as the Menshutkin reaction. tue.nl
The rate of quaternization is influenced by the steric hindrance around the nitrogen atom and the nature of the alkylating agent and the solvent. tue.nlsciensage.info Studies on the quaternization of various 3-substituted quinuclidine derivatives have shown that the reaction proceeds readily with alkyl bromides in solvents like diethyl ether or acetone. srce.hrnih.gov For example, the reaction of 3-benzamidoquinuclidines with p-methylbenzyl bromide in dry diethyl ether yields the corresponding N-p-methylbenzyl-3-benzamidoquinuclidinium bromide. nih.gov
| Reactant 1 | Reactant 2 | Solvent | Product |
| 3-Benzamidoquinuclidine | p-Methylbenzyl bromide | Diethyl ether | (±)-N-p-Methylbenzyl-3-benzamidoquinuclidinium bromide |
| 3-Benzamidoquinuclidine | p-Chlorobenzyl bromide | Diethyl ether | (±)-N-p-Chlorobenzyl-3-benzamidoquinuclidinium bromide |
| Table 1: Examples of Quaternization Reactions of 3-Substituted Quinuclidine Derivatives. nih.gov |
The quaternization of the quinuclidine nitrogen in this compound would lead to a dicationic species if the aminomethyl group is also protonated or quaternized. The kinetics of such a reaction would be influenced by the presence of the aminomethyl substituent at the 2-position, which could exert both steric and electronic effects.
Rearrangement Reactions Involving the Azabicyclic Skeleton
The rigid 1-azabicyclo[2.2.2]octane skeleton is generally stable. However, under specific conditions, rearrangement reactions can be induced, leading to the formation of different heterocyclic systems.
One potential pathway for rearrangement involves the Beckmann rearrangement of an oxime derived from a ketone precursor. For instance, the Beckmann rearrangement of substituted bicyclo[2.2.2]octan-2-one oximes has been shown to yield 2-azabicyclo[3.2.2]nonan-3-ones. acs.org This suggests that if this compound were to be converted to a corresponding 2-keto derivative and then to its oxime, a similar ring expansion could potentially occur. The ratio of the rearranged lactam to fragmentation products is influenced by substituents on the bicyclic ring. acs.org
Another possibility for skeletal rearrangement involves neighboring group participation of the nitrogen atom. In electrophilic additions to related azabicyclo[2.2.2]oct-5-enes, the participation of the nitrogen atom can lead to rearranged products, depending on the nature of the N-protecting group and the reaction solvent. researchgate.net While this is not a direct rearrangement of the saturated skeleton of the title compound, it highlights the potential for the nitrogen to influence the outcome of reactions on the bicyclic framework.
Recent advances in skeletal editing of quinolines have demonstrated that cyclizative sequential rearrangements can lead to diverse nitrogen-containing heterocycles from 2-substituted indolines. nih.gov Although this is a different system, it showcases the modern strategies available for complex skeletal transformations that could potentially be adapted to azabicyclic systems.
Metal-Catalyzed Transformations of this compound
The nitrogen atoms in this compound can act as ligands for transition metals, enabling a variety of catalytic transformations.
Cross-Coupling Reactions: The aminomethyl group, after suitable protection, could potentially participate in metal-catalyzed cross-coupling reactions. For instance, photoredox-mediated hydrogen atom transfer (HAT) combined with nickel catalysis has been used for the C-H arylation of N-substituted pyrrolidines, where a quinuclidine derivative acts as the HAT catalyst. nih.gov This suggests that the C-H bonds adjacent to the aminomethyl nitrogen in a protected form of the title compound could be targets for functionalization.
Transition metal-catalyzed cross-coupling reactions using organoindium reagents have also been extensively developed, offering another avenue for the modification of heterocyclic systems. nih.gov
Catalysis: The quinuclidine moiety itself is a well-known catalyst in organic synthesis. 1,4-Diazabicyclo[2.2.2]octane (DABCO), a related structure, is a widely used catalyst for various organic reactions. eurjchem.com Quinuclidine and its derivatives are also employed as catalysts in reactions such as the Baylis-Hillman reaction and as ligands in transition metal catalysis. The presence of the aminomethyl group in this compound could modulate its catalytic activity or allow it to be used as a bifunctional catalyst.
Reaction Kinetics and Thermodynamic Analysis of this compound Derivatives
The kinetics of reactions involving this compound and its derivatives are expected to be influenced by the steric and electronic properties of the bicyclic system.
| Thermodynamic Parameter | Value |
| Melting Point | 157-160 °C |
| Boiling Point | 149.5 °C |
| pKa (conjugate acid) | 11.0 |
| Table 2: Physical and Thermodynamic Properties of 1-Azabicyclo[2.2.2]octane (Quinuclidine). [Source: Wikipedia, and other general chemical databases] |
Derivatization and Structural Modification of 1 Azabicyclo 2.2.2 Octan 2 Yl Methanamine for Structure Activity Relationship Sar Investigations in Vitro Focus
Amide, Urea, and Thiourea (B124793) Derivatives of the Aminomethyl Group
A primary strategy for SAR investigation involves the derivatization of the exocyclic primary amine. Conversion of this amine into amide, urea, and thiourea functionalities is a common approach to modulate the compound's physicochemical properties, such as hydrogen bonding capacity, lipophilicity, and electronic character.
The synthesis of amide and thiourea derivatives is often straightforward, involving reactions with acyl chlorides, isocyanates, or isothiocyanates. nih.govmdpi.com For instance, benzamide (B126) derivatives can be prepared by reacting the aminomethyl group with substituted benzoyl chlorides in a basic medium. nih.gov Similarly, thiourea derivatives are synthesized through the condensation of an isothiocyanate with the amine. mdpi.com
These modifications have been shown to be critical for biological activity in various contexts. Studies on related scaffolds have demonstrated that the nature and substitution pattern on the aromatic or aliphatic moieties appended via these linkages can significantly impact potency and selectivity. analis.com.my For example, in a study on carbonic anhydrase inhibitors, a series of amide and thiourea derivatives were synthesized and evaluated in vitro. nih.gov The results indicated that specific substitutions on the appended aromatic ring were crucial for potent and selective inhibition of different human carbonic anhydrase (hCA) isoforms. nih.govnih.gov Sulfonamide-substituted benzamides, for instance, showed excellent selective inhibition against hCA II, hCA IX, and hCA XII. nih.govnih.gov
| Compound | Derivative Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 9 | Sulfonamide-substituted Amide | hCA II | 0.18 ± 0.05 | nih.govnih.gov |
| Compound 11 | Sulfonamide-substituted Amide | hCA IX | 0.17 ± 0.05 | nih.govnih.gov |
| Compound 12 | Sulfonamide-substituted Amide | hCA XII | 0.58 ± 0.05 | nih.govnih.gov |
| Acetazolamide (Standard) | Sulfonamide | hCA II | ~1.08 | nih.gov |
Substitution on the Azabicyclo[2.2.2]octane Ring System
Modifying the core azabicyclo[2.2.2]octane (quinuclidine) ring is another key strategy to probe SAR. The rigid nature of this bicyclic system restricts conformational flexibility, meaning that the placement and stereochemistry of substituents can have a profound and predictable impact on target binding. Functionalization can occur at various positions on the quinuclidine (B89598) skeleton.
A notable example is the synthesis of 2-aryl substituted quinuclidines, such as 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane. nih.govacs.org These compounds were designed as constrained analogues of anabasine (B190304) to target nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govacs.org Research has shown that compounds in this series exhibit high affinity for the α4β2 nAChR subtype, with some also binding to the α7 subtype. nih.govacs.org Further derivatization at the 3-position of the quinuclidine ring with carbonyl-containing groups has been explored to achieve selectivity for the α7 nAChR subtype. google.com The introduction of substituents can also alter physicochemical properties; for example, adding a trifluoromethyl (CF3) group has been shown to significantly lower the basicity (pKa) of the bicyclic amine while increasing lipophilicity (LogP). researchgate.netresearchgate.net
| Compound Structure | Substitution Pattern | Biological Target | Reported Affinity/Activity | Reference |
|---|---|---|---|---|
| 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane | Substitution at C2 | α4β2 nAChR | High affinity (Ki ≤ 0.5–15 nM) | nih.govacs.org |
| 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane derivatives | Substitution at C2 | α7 nAChR | Subset showed high affinity (Ki ≤ 110 nM) | nih.gov |
| 3-Substituted-2-(arylalkyl)-1-azabicycloalkanes | Substitution at C3 | α7 nAChR | Designed for selective modulation | google.com |
Conjugation Strategies for Molecular Probes and Ligands
The {1-Azabicyclo[2.2.2]octan-2-yl}methanamine scaffold can be conjugated to other molecular entities to create more complex ligands or molecular probes for biological studies. This strategy involves linking the core scaffold to another pharmacophore, a fluorescent tag, a reactive group, or other functional molecules. The quinuclidine portion often serves as a rigid, well-defined anchor or directing group.
Examples include the conjugation of quinuclidine derivatives to other heterocyclic systems. The synthesis of (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol, a key derivative of quinine, demonstrates the linkage of a functionalized quinuclidine to a quinoline (B57606) moiety. nih.gov This principle can be extended to create novel ligands by attaching different aromatic or heterocyclic systems to the quinuclidine core, potentially combining the pharmacophoric features of both parts to achieve novel or enhanced biological activity. Such conjugation can be used to develop probes for target identification or imaging, or to create bivalent ligands that interact with multiple binding sites.
Rational Design of this compound-Based Scaffolds for Biological Interrogation
The well-defined and rigid stereochemistry of the quinuclidine framework makes it an ideal candidate for rational drug design. In this approach, researchers use existing knowledge of a biological target's structure and mechanism to design molecules with a high probability of interacting with that target in a specific way. The rigidity of the scaffold reduces the entropic penalty upon binding and allows for precise positioning of functional groups within a receptor's binding pocket.
A prominent example of this is the design of selective nicotinic acetylcholine receptor (nAChR) ligands. nih.govacs.org By creating constrained versions of the naturally occurring nAChR ligand anabasine based on the 1-azabicyclo[2.2.2]octane core, researchers were able to develop compounds with high affinity and selectivity for specific nAChR subtypes, such as α4β2 over α7 or muscle-type receptors. nih.govacs.org This targeted approach, which aims to fit the ligand to a specific receptor subtype, is a hallmark of rational design and is facilitated by the predictable geometry of the quinuclidine scaffold. This method helps in developing therapeutic agents with improved selectivity and potentially fewer side effects. google.com
High-Throughput Synthesis and Screening Libraries of this compound Analogues
To efficiently explore the vast chemical space around the this compound core, researchers often employ high-throughput synthesis and screening techniques. This involves the creation of large, diverse libraries of analogues where different substituents are systematically varied at one or more positions on the scaffold. dtu.dk These libraries can then be rapidly tested against a panel of biological targets to identify "hits"—compounds that show desired activity.
The amenability of the primary amine on the scaffold to a wide range of coupling reactions makes it particularly suitable for library synthesis. Methodologies for lead-oriented synthesis focus on creating diverse, three-dimensional small molecules suitable for screening. whiterose.ac.uk Once a library of derivatives, such as amides or ureas, is synthesized, it can be subjected to high-throughput screening. For example, libraries of 3-substituted-2-(arylalkyl)-1-azabicycloalkanes have been screened to assess their binding affinity and functional activity at various nAChR subtypes. google.com This combination of combinatorial chemistry and high-throughput screening accelerates the discovery of lead compounds and provides comprehensive SAR data that can guide further optimization.
Stereochemical Research on 1 Azabicyclo 2.2.2 Octan 2 Yl Methanamine and Its Stereoisomers
Conformational Analysis of the Azabicyclo[2.2.2]octane Ring
The 1-azabicyclo[2.2.2]octane, or quinuclidine (B89598), nucleus is a defining feature of {1-Azabicyclo[2.2.2]octan-2-yl}methanamine. This bicyclic system is characterized by its highly rigid, cage-like structure. This rigidity stems from the fusion of three piperidine (B6355638) rings that share a common nitrogen atom and a tertiary carbon, forcing them into boat conformations. semanticscholar.orgmontclair.edu Unlike flexible cyclic systems, the azabicyclo[2.2.2]octane ring has limited conformational freedom.
Computational studies using methods like Density Functional Theory (DFT) have been employed to investigate the subtle conformational preferences of this ring system. montclair.eduresearchgate.net While often depicted as a perfectly symmetrical, untwisted (D3h symmetry) structure, detailed analyses show that the molecule can exhibit slight twisting to alleviate steric strain, resulting in a structure of D3 symmetry. The energy barrier between these twisted conformations is very low. The introduction of substituents onto the ring, as in this compound, can further influence these subtle conformational preferences. The piperidine ring within the azabicyclo[2.2.2]octane moiety is firmly held in a boat form by the bridging lactone or other linkages within the bicyclic structure. semanticscholar.org This inherent rigidity is a crucial factor in its utility as a scaffold in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target. montclair.eduresearchgate.net
Chiral Properties and Optical Activity of this compound
The structure of this compound becomes chiral due to the presence of the methanamine group at the C2 position of the quinuclidine ring. This substitution creates a stereocenter at C2, meaning the compound can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-{1-Azabicyclo[2.2.2]octan-2-yl}methanamine and (S)-{1-Azabicyclo[2.2.2]octan-2-yl}methanamine.
These enantiomers possess identical physical properties such as melting point and boiling point but differ in their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)), while the other will rotate it to the left (levorotatory, (-)) by an equal magnitude. This phenomenon is known as optical activity. The synthesis of individual enantiomers, often achieved through enantioselective synthesis or resolution of a racemic mixture, is critical for studying their distinct biological activities. nih.govresearchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is a common technique used to verify the enantiomeric purity of these separated stereoisomers, with studies reporting the synthesis of derivatives in high enantiomeric excess (>99.5% ee). nih.govacs.org
Influence of Stereochemistry on Molecular Recognition Processes (In Vitro)
Molecular recognition, the specific interaction between two or more molecules, is highly dependent on the three-dimensional arrangement of atoms. The distinct stereochemistry of the (R) and (S) enantiomers of this compound and its derivatives dictates how they interact with other chiral molecules, such as proteins, enzymes, and receptors.
The rigid quinuclidine scaffold holds the methanamine functional group in a well-defined spatial orientation. This conformational restriction is a valuable tool for probing the topology of binding sites. montclair.eduresearchgate.net In vitro studies with chiral metal complexes and various biological molecules demonstrate that stereochemical differences significantly affect binding preferences. The specific arrangement of functional groups in one enantiomer may lead to favorable interactions (e.g., hydrogen bonding, van der Waals forces) with a chiral binding partner, while the mirror-image arrangement in the other enantiomer may result in steric clashes or a loss of complementary interactions. This principle is fundamental to the development of stereoselective ligands and catalysts.
Stereochemical Implications in Receptor Binding and Enzyme Inhibition Studies
The biological effects of chiral molecules are often stereospecific, with one enantiomer exhibiting significantly higher affinity or a different pharmacological profile than the other. This is well-documented for derivatives of this compound, particularly in the context of nicotinic acetylcholine (B1216132) receptors (nAChRs).
Research has shown that enantiomerically pure derivatives of 2-substituted-1-azabicyclo[2.2.2]octanes display marked differences in their binding affinities for various nAChR subtypes. For instance, studies on 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, a closely related analog, revealed that both its enantiomers have high affinity for the α4β2 nAChR subtype, but also show selectivity over other subtypes like the α3β4 and muscle-type receptors. nih.govacs.org Similarly, the four stereoisomers of 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'- chinesechemsoc.orgacs.orgdioxolane] were synthesized and evaluated, showing that the 3(R),2'(S) isomer was the most potent in binding studies, while the 3(R),2'(R) isomer displayed the greatest functional selectivity between M1 and M2 muscarinic receptor sites. nih.gov
This differential binding underscores the importance of stereochemistry in drug design. The precise three-dimensional structure of an enantiomer is what allows it to fit optimally into the chiral binding pocket of a receptor, leading to a stable ligand-receptor complex and subsequent biological response.
Table 1: Receptor Binding Affinities (Ki) of 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane Derivatives
| Compound/Stereoisomer | Receptor Subtype | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane Series | α4β2 nAChR | ≤ 0.5–15 nM | nih.gov, acs.org |
| Subset of 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane Series | α7 nAChR | ≤ 110 nM | nih.gov, acs.org |
| 3(R),2'(S)-2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'- chinesechemsoc.orgacs.orgdioxolane] | Muscarinic Receptors | Most active in binding studies | nih.gov |
| 3(R),2'(R)-2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'- chinesechemsoc.orgacs.orgdioxolane] | M1/M2 Muscarinic Receptors | Largest functional selectivity | nih.gov |
Methods for Absolute Configuration Determination of this compound Derivatives
Determining the absolute spatial arrangement of atoms, or absolute configuration, for chiral molecules like the derivatives of this compound is crucial for understanding their structure-activity relationships. Several powerful analytical techniques are employed for this purpose.
X-ray Crystallography: This is considered the most reliable and definitive method for determining absolute configuration. purechemistry.orgmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated. purechemistry.org This map reveals the precise spatial position of every atom in the molecule, unambiguously establishing its absolute stereochemistry. nih.govnih.govmdpi.com Often, derivatives of the target molecule are prepared to facilitate the growth of high-quality crystals suitable for analysis. mdpi.com
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.org The resulting CD spectrum is a unique fingerprint for a specific enantiomer. By comparing the experimental spectrum to reference spectra or to spectra predicted by computational methods like DFT, the absolute configuration can be determined. purechemistry.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents can be used. These chiral auxiliaries react with the enantiomeric mixture to form diastereomers, which have distinct NMR spectra, allowing for their differentiation and, in some cases, the assignment of absolute configuration by analyzing the differences in chemical shifts. purechemistry.org
Other Methods:
Vibrational Circular Dichroism (VCD): An infrared spectroscopy-based technique that provides stereochemical information.
Microcrystal Electron Diffraction (MicroED): A newer technique that can determine the structure from nanocrystals, which are too small for conventional X-ray crystallography. It can be used for absolute configuration determination through the formation of salts with known chiral counterions. rsc.org
Chemical Correlation: The absolute configuration can be established by chemically converting the molecule, without affecting the stereocenter, into a compound whose absolute configuration is already known. purechemistry.org
Computational and Theoretical Investigations of 1 Azabicyclo 2.2.2 Octan 2 Yl Methanamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of {1-Azabicyclo[2.2.2]octan-2-yl}methanamine. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Detailed calculations reveal the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized around the nitrogen atoms, particularly the exocyclic amine, indicating these are the primary sites for electrophilic attack and oxidation. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
Furthermore, the calculation of the molecular electrostatic potential (MEP) map provides a visual representation of charge distribution. For this compound, these maps show negative potential (red/yellow) around the nitrogen atoms, confirming their role as hydrogen bond acceptors and sites of protonation. Positive potential (blue) is typically found around the amine hydrogens. Such calculations are foundational for predicting how the molecule will interact with other chemical species. nih.govrsc.org
Table 1: Representative Quantum Chemical Properties (Note: Values are illustrative, based on calculations for similar azabicyclic scaffolds.)
| Calculated Property | Method | Representative Value | Significance |
|---|---|---|---|
| HOMO Energy | DFT/B3LYP | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | DFT/B3LYP | +1.2 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap | DFT/B3LYP | 7.7 eV | Relates to chemical reactivity and kinetic stability |
| Dipole Moment | DFT/B3LYP | ~1.9 D | Quantifies the molecule's overall polarity |
Molecular Docking and Ligand-Receptor Interaction Modeling (In Vitro Systems)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. For this compound and its derivatives, docking is extensively used to model their interactions with biological targets, such as G-protein coupled receptors and ligand-gated ion channels. uni-regensburg.de
Studies on closely related analogs, such as 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, have demonstrated high affinity for nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype. acs.org Docking simulations of these ligands into homology models of the nAChR binding site reveal key interactions. The protonated nitrogen of the quinuclidine (B89598) ring often forms a crucial cation-π interaction with a tryptophan or tyrosine residue in the receptor's aromatic box. The aminomethyl side chain can act as a hydrogen bond donor or acceptor, forming specific contacts with amino acid residues like serine or threonine, which contributes to binding affinity and selectivity. acs.orgnih.gov
Table 2: Illustrative Docking Results of a this compound Analog against the α4β2 nAChR
| Parameter | Description | Example Finding |
|---|---|---|
| Binding Affinity (Score) | Predicted free energy of binding (e.g., in kcal/mol). More negative values indicate stronger binding. | -9.5 kcal/mol |
| Key Interaction 1 | Cation-π Interaction | Quinuclidine nitrogen with Tryptophan (Trp) residue in the binding pocket. |
| Key Interaction 2 | Hydrogen Bond | Amine (-NH2) group with a Serine (Ser) hydroxyl side chain. |
| Key Interaction 3 | Hydrophobic Interaction | Bicyclic carbon framework with Leucine (Leu) and Valine (Val) residues. |
Molecular Dynamics Simulations of this compound in Solution
While docking provides a static picture of binding, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time, typically in a simulated physiological environment (e.g., a water box with ions). arxiv.orgyoutube.com MD simulations on ligands containing the azabicyclo[2.2.2]octane scaffold are used to assess the stability of binding poses obtained from docking. nih.gov
These simulations track the atomic motions of the ligand, receptor, and surrounding solvent molecules over nanoseconds or even microseconds. Analysis of the MD trajectory can reveal important information such as the root-mean-square deviation (RMSD) of the ligand, which indicates its stability within the binding site. The root-mean-square fluctuation (RMSF) of individual atoms highlights flexible regions of the molecule, such as the aminomethyl side chain. Additionally, MD simulations allow for the calculation of the solvent-accessible surface area (SASA), which quantifies the molecule's exposure to the solvent and can be important for understanding its solubility and pharmacokinetic properties. nih.gov
Conformational Landscape Exploration via Computational Methods
The 1-azabicyclo[2.2.2]octane core is a conformationally rigid scaffold. uni-regensburg.deresearchgate.net This rigidity is a key feature exploited in medicinal chemistry, as it reduces the entropic penalty upon binding to a receptor. However, the exocyclic C-C bond connecting the bicyclic core to the aminomethyl group has rotational freedom.
Computational methods are employed to explore the conformational landscape of this rotatable bond. By systematically rotating the bond and calculating the potential energy at each step, a rotational energy profile can be generated. This profile identifies the most stable low-energy conformations (e.g., gauche, anti-periplanar) and the energy barriers between them. Understanding the preferred conformation of the side chain is critical, as it dictates the spatial orientation of the amine group, which is often essential for receptor interaction. researchgate.net
Table 3: Conformational Analysis of the Aminomethyl Side Chain
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Gauche I | ~60° | 0.0 | ~45% |
| Gauche II | ~-60° | 0.0 | ~45% |
| Anti | ~180° | ~1.5 | ~10% |
Prediction of Spectroscopic Properties using Computational Approaches
Computational chemistry can accurately predict spectroscopic properties, which serves as a powerful tool for structural verification alongside experimental data. DFT calculations can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound. The predicted spectra can be compared with experimental spectra to confirm the identity and purity of a synthesized sample. dtu.dk
Similarly, vibrational frequencies corresponding to Infrared (IR) spectroscopy can be computed. These calculations help in assigning specific absorption bands to the vibrational modes of the molecule, such as N-H stretching of the amine, C-H stretching of the bicyclic cage, and C-N stretching vibrations.
Virtual Screening and Computational Design of Novel this compound Ligands
The this compound scaffold is an attractive starting point for the discovery of new therapeutic agents. Computational methods enable the design and evaluation of vast virtual libraries of derivatives. dtu.dknih.gov
In a typical virtual screening workflow, the core scaffold is used as a template. A large library of chemical fragments is computationally attached to the aminomethyl group or other positions on the ring. This generates a virtual library containing thousands or millions of novel compounds. This library is then rapidly screened against a biological target using high-throughput molecular docking. nih.gov The top-scoring "hits" are then subjected to more rigorous computational analysis, such as MD simulations and binding free energy calculations (e.g., MM/PBSA), to prioritize a smaller set of compounds for chemical synthesis and experimental testing. This structure-based design approach accelerates the drug discovery process by focusing resources on molecules with the highest probability of success. nih.gov
In Vitro Pharmacological and Mechanistic Studies of 1 Azabicyclo 2.2.2 Octan 2 Yl Methanamine Derivatives
Receptor Binding Affinity and Selectivity Profiling (e.g., Nicotinic Acetylcholine (B1216132) Receptors, Muscarinic Receptors)
Derivatives of {1-Azabicyclo[2.2.2]octan-2-yl}methanamine have demonstrated significant affinity and selectivity for various neurotransmitter receptors, most notably nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).
A significant area of research has focused on developing nAChR ligands for potential therapeutic applications. For instance, constrained versions of anabasine (B190304), such as 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, have been synthesized to target specific nAChR subtypes. In vitro binding assays have shown that these compounds exhibit high affinity for the α4β2 nAChR subtype, with inhibitor constant (Kᵢ) values ranging from ≤ 0.5 to 15 nM. nih.gov A subset of these derivatives also binds with high affinity to the α7 receptor subtype, with Kᵢ values of ≤ 110 nM. nih.gov Notably, selectivity over the α3β4 (ganglionic) subtype was observed within the 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane series. nih.gov
Another compound, (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], which is a conformationally restricted analogue of acetylcholine, has been identified as a highly selective and potent full agonist at the rat α7 nAChR. nih.gov Varenicline (B1221332), a well-known smoking cessation aid that contains a related azabicyclic ring structure, acts as a selective partial agonist at the α4β2 nAChR. fda.govresearchgate.net
In the search for M2-selective muscarinic receptor antagonists, series of quinuclidine (B89598) derivatives have been synthesized and evaluated. fda.gov These studies have shown that the quinuclidine scaffold is a promising foundation for achieving both high receptor affinity and M2-subtype selectivity. fda.gov Cevimeline (B1668456), a drug used to treat dry mouth, is a cholinergic agonist that binds to and activates M1 and M3 muscarinic receptors. nih.gov It demonstrates higher affinity for M3 receptors in salivary and lacrimal glands compared to M2 receptors in cardiac tissue. nih.govdrugs.com The half-maximal effective concentration (EC₅₀) values for cevimeline are 0.023 μM for M1, 0.048 μM for M3, and 0.063 μM for M5 receptors, while showing lower potency at M2 (1.04 μM) and M4 (1.31 μM) receptors. nih.gov
Structurally related 8-azabicyclo[3.2.1]octane (tropane) derivatives have been extensively studied as monoamine uptake inhibitors. fda.gov These compounds show affinity for the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). Bridge-hydroxylated tropanes, for example, have been found to display higher DAT versus SERT selectivity compared to their unsubstituted analogues. fda.gov
| Compound Class/Derivative | Target Receptor/Transporter | Binding Affinity (Kᵢ) | Functional Activity | Reference |
|---|---|---|---|---|
| 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane Derivatives | α4β2 nAChR | ≤ 0.5–15 nM | Agonist | nih.gov |
| 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane Derivatives | α7 nAChR | ≤ 110 nM | Agonist | nih.gov |
| (-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] | α7 nAChR | Potent | Full Agonist | nih.gov |
| Quinuclidine Derivatives | M2 Muscarinic Receptor | High Affinity | Antagonist | fda.gov |
| Cevimeline | M1 Muscarinic Receptor | EC₅₀ = 0.023 μM | Agonist | nih.gov |
| Cevimeline | M3 Muscarinic Receptor | EC₅₀ = 0.048 μM | Agonist | nih.gov |
| Bridge-Hydroxylated 8-Azabicyclo[3.2.1]octanes | Dopamine Transporter (DAT) | High Potency | Inhibitor | fda.gov |
Ion Channel Modulation Studies in Cell-Based Assays
Derivatives of the 1-azabicyclo[2.2.2]octane core structure have been shown to modulate the activity of various ion channels.
Novel polyammonium compounds incorporating the related 1,4-diazabicyclo[2.2.2]octane (DABCO) bicyclic unit have been synthesized and tested on mammalian Kv channels expressed in Xenopus laevis oocytes. Simple DABCO monostrings and diDABCO strings were found to inhibit Kv2.1 and Kv3.4 channels, with the most sensitive compounds having IC₅₀ values of 1.9 μM and 0.6 μM, respectively. In contrast, Kv4.2 channels were relatively insensitive to these compounds.
In addition to direct receptor binding at the orthosteric site, some quinuclidine derivatives exhibit activity at ligand-gated ion channels. For example, a preclinical α7 nAChR agonist, A-582941, was screened against a panel of targets and showed significant affinity for the 5-HT₃ receptor, which is also a ligand-gated ion channel.
| Compound Class | Ion Channel Target | Effect | Potency (IC₅₀) | Cell System | Reference |
|---|---|---|---|---|---|
| DABCO C16 Monostrings | Kv2.1 | Inhibition | 1.9 μM | Xenopus oocytes | - |
| DABCO C16 Monostrings | Kv3.4 | Inhibition | 0.6 μM | Xenopus oocytes | - |
| diDABCO (para form) | Kv2.1 | Inhibition | 186 μM | Xenopus oocytes | - |
| A-582941 | 5-HT₃ Receptor | Binding (>75% at 10μM) | Not specified | Cell-based assays | - |
Intracellular Signaling Pathway Modulation (In Vitro Cellular Models)
The interaction of this compound derivatives with their primary targets, such as nAChRs and mAChRs, initiates downstream intracellular signaling cascades.
Activation of α7 nAChRs, a prominent target for many quinuclidine-based agonists, is known to modulate several key signaling pathways. As ligand-gated ion channels with high calcium permeability, their activation leads to an influx of Ca²⁺. nih.gov This increase in intracellular calcium can, in turn, trigger a cascade of events, including the activation of calcium-dependent enzymes and transcription factors. nih.gov For example, in vitro studies in cultured organotypic hippocampal slices have shown that α7 nAChR activation leads to robust increases in both intracellular calcium and cyclic AMP (cAMP) in dentate granule cells. nih.gov Furthermore, the calcium transients associated with α7 nAChR activation can increase the phosphorylation of extracellular signal-regulated kinase (ERK), which then leads to the phosphorylation and recruitment of transcription factors like cAMP response element-binding protein (CREB). nih.gov This pathway can influence gene transcription related to synaptic plasticity and memory. nih.gov
Derivatives acting on muscarinic receptors, which are G-protein coupled receptors (GPCRs), also modulate well-defined signaling pathways. For instance, cevimeline's agonism at M1 and M3 receptors, which primarily couple to Gq/11 proteins, activates phospholipase C. nih.gov This leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium stores and the activation of protein kinase C (PKC).
Neurotransmitter Uptake Inhibition and Release Modulation (In Vitro Synaptosomal or Cell Models)
The ability of these compounds to modulate the concentration of neurotransmitters in the synapse has been explored through uptake and release assays.
While direct data on this compound derivatives is somewhat limited, research on the structurally similar 8-azabicyclo[3.2.1]octane (tropane) framework provides significant insight. fda.gov These tropane (B1204802) analogues are well-known for their ability to inhibit monoamine transporters. fda.gov In vitro studies have demonstrated that these compounds can potently inhibit the dopamine transporter (DAT) and the serotonin transporter (SERT). The selectivity for DAT versus SERT can be modified by altering the stereochemistry and substitution on the tropane skeleton. fda.gov For example, bridge-hydroxylated tropanes tend to show greater selectivity for DAT over SERT. fda.gov The well-known compound varenicline is transported to some extent by the human organic cation transporter 2 (hOCT2), indicating an interaction with transporter proteins. nih.gov
The modulation of ion channels and receptors by these derivatives can directly impact neurotransmitter release. Activation of presynaptic α7 nAChRs by agonists can enhance the release of other neurotransmitters. For example, the α7 partial agonist SSR180711 has been shown to enhance the release of both dopamine and acetylcholine in the prefrontal cortex in preclinical models. Similarly, another α7 agonist, A-582941, was shown to mediate acetylcholine release. nih.gov This modulation occurs as the activation of presynaptic nAChRs leads to membrane depolarization and calcium influx, facilitating the fusion of neurotransmitter-containing vesicles with the cell membrane.
Ligand-Gated and Voltage-Gated Ion Channel Interactions (In Vitro Electrophysiology)
Electrophysiological techniques, such as two-electrode voltage clamp and patch-clamp assays, are crucial for characterizing the functional effects of this compound derivatives on ion channels at a high resolution.
Studies on 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives have utilized the expression of mammalian Kv channels in Xenopus laevis oocytes to record ionic currents and determine inhibitory potency. drugs.com These experiments have demonstrated that the compounds block the channel from an external binding site. drugs.com Similarly, the mechanism of quinidine, which contains a quinuclidine moiety, in blocking delayed rectifier K⁺ channels has been studied using electrophysiology in Drosophila mutants, allowing for the isolated study of specific currents. nih.gov
For ligand-gated ion channels, cell-based electrophysiological patch-clamp assays have been used to evaluate the interaction of arylmethylene quinuclidine derivatives with human α3β4 nAChRs. researchgate.net These studies revealed that some compounds act as non-competitive antagonists, with one derivative exhibiting a poorly reversible, use-dependent block of the channel. researchgate.net This use-dependent blockade suggests that the compound preferentially binds to and blocks the channel when it is in an open or active state.
Mechanisms of Action Elucidation at the Molecular and Cellular Level
In vitro studies have provided significant insights into the molecular and cellular mechanisms underlying the pharmacological effects of this compound derivatives.
For compounds targeting voltage-gated potassium channels, the mechanism appears to involve a direct block of the ion pore. Studies with DABCO derivatives on Kv2.1 channels suggest that these compounds occupy an external binding site within the channel's outer pore, similar to that of tetraethylammonium (B1195904) (TEA), but with much higher affinity. drugs.com This was supported by findings that intracellular application of the compounds was ineffective and that the compounds could protect an engineered cysteine residue in the outer pore from modification. drugs.com
For derivatives targeting nAChRs, the mechanism can be more complex. Pharmacological evaluation of arylmethylene quinuclidine derivatives at the α3β4 nAChR subtype suggests a mixed mode of action. researchgate.net These compounds bind competitively to the orthosteric (agonist-binding) site but also act as non-competitive antagonists, suggesting an interaction at an allosteric site as well. researchgate.net This dual interaction leads to a potent, use-dependent channel block, indicating a more pronounced effect at an allosteric site to inhibit agonist-induced channel opening. researchgate.net
In the case of cholinesterase inhibitors, cytotoxicity studies on N-alkyl quaternary quinuclidines revealed that monoquaternary derivatives with long alkyl chains (C12–C16) induced significant lactate (B86563) dehydrogenase (LDH) release and a decrease in the mitochondrial membrane potential in cells, suggesting a mechanism of cell damage potentially related to membrane disruption.
Ligand Efficiency and Lipophilic Efficiency Analysis in this compound Chemical Space
In the realm of drug discovery, the optimization of lead compounds is a multifaceted process. Beyond simple potency, the efficiency with which a molecule binds to its target relative to its size and lipophilicity is a critical determinant of its potential as a drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two key metrics used to assess this "quality" of binding.
Ligand Efficiency (LE) provides a measure of the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is a valuable tool for comparing the binding of fragments and small molecules, where maximizing binding efficiency is paramount.
Lipophilic Efficiency (LipE) , on the other hand, relates the potency of a compound to its lipophilicity, typically expressed as logP or logD. High LipE values are desirable as they indicate that a compound achieves its potency without excessive lipophilicity, which can be associated with poor solubility, increased metabolic liability, and off-target effects.
A prominent derivative within the this compound chemical space is 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane . This compound has been investigated for its interaction with nicotinic acetylcholine receptors, which are implicated in a variety of neurological processes.
Research has shown that derivatives of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane exhibit high affinity for the α4β2 nAChR subtype, with reported inhibitory constants (Ki) in the nanomolar range. nih.govfigshare.com Specifically, a Ki range of 0.5-15 nM has been documented for the α4β2 receptor. nih.govfigshare.com For the α7 nAChR subtype, a subset of these derivatives has shown binding affinity with a Ki of less than or equal to 110 nM. nih.govfigshare.com The synthesis of these compounds can be achieved through various routes, including the alkylation of N-(diphenylmethylene)-1-(pyridin-3-yl)methanamine. nih.govfigshare.com
To understand the drug-like properties of this chemical space, a detailed analysis of the ligand and lipophilic efficiency is crucial. The following data table provides an analysis for 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane, a key example from this class of compounds. The calculations are based on reported binding affinities and lipophilicity data.
| Compound Name | Structure | Target | Ki (nM) | pKi | Heavy Atom Count | logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |
| 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane | α4β2 nAChR | 0.7 | 9.15 | 14 | 0.65 | 7.95 |
Note: The Ki value of 0.7 nM is a specific reported value for RJR-2429 at the α4β2 nAChR. The logP value is also for RJR-2429. LE is calculated as (1.37 * pKi) / Heavy Atom Count. LipE is calculated as pKi - logP.
The data presented for 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane indicates a high binding efficiency for the α4β2 nAChR. The calculated Ligand Efficiency and Lipophilic Efficiency are robust, suggesting that the rigid 1-azabicyclo[2.2.2]octane scaffold provides a favorable orientation for binding without contributing excessively to the molecule's lipophilicity.
Further research into a broader range of derivatives of this compound is warranted to build a comprehensive structure-efficiency relationship. By systematically modifying the substituents on the pyridinyl ring and exploring other aromatic systems, it may be possible to further optimize the binding efficiencies and fine-tune the selectivity for different nAChR subtypes. Such studies would be invaluable in guiding the design of future drug candidates with improved pharmacological profiles.
Advanced Analytical Characterization Techniques in 1 Azabicyclo 2.2.2 Octan 2 Yl Methanamine Research
High-Resolution Mass Spectrometry for Structural Elucidation of Novel Derivatives
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel derivatives of {1-Azabicyclo[2.2.2]octan-2-yl}methanamine. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of a molecule. This capability is crucial when synthesizing new chemical entities, as it provides unambiguous confirmation of the molecular formula.
In the synthesis of new azabicycloalkane derivatives, HRMS is used to confirm the successful incorporation of various substituents onto the core structure. pwr.edu.pl By comparing the experimentally measured exact mass of the molecular ion ([M+H]⁺ or other adducts) with the calculated theoretical mass, researchers can verify the intended structure and rule out alternative compositions. rsc.org Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments further aid in pinpointing the location of modifications on the bicyclic ring or the methanamine side chain.
Table 1: Illustrative HRMS Data for a Hypothetical Novel Derivative This table illustrates how HRMS data is presented to confirm the identity of a newly synthesized compound, for instance, a benzoyl-substituted derivative of this compound.
| Parameter | Value | Interpretation |
| Molecular Formula | C₁₅H₂₀N₂O | Proposed elemental composition. |
| Calculated Mass [M+H]⁺ | 245.1648 | The theoretical exact mass of the protonated molecule. |
| Observed Mass [M+H]⁺ | 245.1651 | The experimentally measured exact mass from the HRMS instrument. |
| Mass Error | +1.2 ppm | The difference between calculated and observed mass, confirming the elemental composition. |
Nuclear Magnetic Resonance Spectroscopy for Conformation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed three-dimensional structure of this compound derivatives in solution. youtube.com One-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each atom, while advanced two-dimensional (2D) techniques are used to establish connectivity and spatial relationships.
The rigid cage-like structure of the 1-azabicyclo[2.2.2]octane core results in distinct chemical shifts and coupling constants that are highly sensitive to the molecule's conformation and the orientation of substituents. For instance, the stereochemistry at the C2 position, which bears the methanamine group, can be determined using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment reveals through-space correlations between protons, allowing for the differentiation between endo and exo isomers. Furthermore, solid-state NMR methods can be employed, comparing experimental ¹³C tensor values with theoretical values computed for all possible stereoisomers to confirm the relative stereochemistry with high statistical probability. nih.gov
Table 2: Representative ¹H NMR Chemical Shifts for the this compound Core This table shows typical chemical shift ranges for the protons on the core bicyclic structure. The exact values vary depending on the solvent and substitution.
| Proton Position | Typical Chemical Shift (δ) ppm | Multiplicity |
| H2 (Bridgehead) | ~3.1-3.3 | m |
| CH₂N (Aminomethyl) | ~2.8-3.0 | m |
| H3, H5, H6, H7, H8 (Ring Protons) | ~1.5-2.9 | m |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive and unambiguous structural information for crystalline derivatives of this compound. This technique allows for the precise determination of atomic positions in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. For chiral molecules, X-ray crystallography on a single crystal of an enantiomerically pure sample can establish the absolute configuration.
In research involving nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, X-ray crystallography has been used to unambiguously characterize the three-dimensional structure of stereochemically pure ligands based on the 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane framework. nih.govpatsnap.comacs.org This level of detail is critical for understanding structure-activity relationships, as it reveals the precise spatial arrangement of pharmacophoric features. The resulting crystal structure serves as a benchmark for validating computational models and the conformational analyses derived from NMR studies.
Table 3: Example Crystallographic Data for a this compound Derivative Salt This table summarizes key parameters obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Example Value | Significance |
| Crystal System | Orthorhombic | Describes the symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the specific symmetry elements within the crystal. |
| Unit Cell Dimensions | a=8.5 Å, b=12.1 Å, c=15.3 Å | Defines the size and shape of the repeating unit. |
| Flack Parameter | 0.02(3) | A value close to zero confirms the absolute stereochemistry of the chiral molecule. |
Circular Dichroism Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light. mdpi.com It is particularly valuable for analyzing chiral molecules like this compound and its derivatives. Since enantiomers interact differently with circularly polarized light, they produce mirror-image CD spectra. This property makes CD an excellent tool for confirming the absolute configuration of a chiral compound by comparing its experimental spectrum to that of a known standard or to a theoretically predicted spectrum.
The CD spectrum is highly sensitive to the molecule's conformation. mdpi.com Changes in the spatial arrangement of chromophores, even subtle ones, can lead to significant changes in the CD signal, including sign inversions. This sensitivity is exploited to study conformational changes upon substrate binding or alterations in the solvent environment. In the context of this compound research, CD can monitor the integrity of the chiral center during synthetic modifications and provide insight into the solution-state conformation of novel derivatives. rsc.org
Table 4: Illustrative Circular Dichroism Data for Enantiomers This table demonstrates the expected CD output for the two enantiomers of a derivative containing a chromophore, such as a phenyl group.
| Enantiomer | Wavelength of Max Absorption (λ_max) | Cotton Effect Sign (at λ_max) |
| (S)-enantiomer | 265 nm | Positive (+) |
| (R)-enantiomer | 265 nm | Negative (-) |
Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are fundamental for assessing the purity and determining the enantiomeric composition of this compound samples. High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose.
To determine chemical purity, a reverse-phase HPLC method with UV or mass spectrometric detection is typically employed. For the critical task of determining enantiomeric excess (ee), chiral HPLC is the method of choice. heraldopenaccess.us This involves using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, resulting in different retention times and allowing for their separation and quantification. nih.gov Research on related azabicyclic compounds has shown that chiral HPLC can confirm enantiomeric excess values greater than 99.5%. nih.govacs.org
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile or derivatized analogues. gcms.cz Often, the enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. scirp.org
Table 5: Example Data from Chiral HPLC Analysis This table shows a typical result for the separation of enantiomers of a this compound derivative.
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee) |
| (S)-enantiomer | 12.4 | 99.0 | 98.0% |
| (R)-enantiomer | 14.8 | 1.0 |
Applications of 1 Azabicyclo 2.2.2 Octan 2 Yl Methanamine in Organic Synthesis and Catalysis
Role as Chiral Ligands in Asymmetric Catalysis
The vicinal diamine motif within the rigid 1-azabicyclo[2.2.2]octane structure makes {1-Azabicyclo[2.2.2]octan-2-yl}methanamine an excellent candidate for a chiral ligand in metal-catalyzed asymmetric reactions. The two nitrogen atoms can coordinate to a metal center, forming a stable chelate ring that creates a well-defined chiral pocket around the metal's active site. This configuration is crucial for differentiating between the prochiral faces of a substrate, leading to high levels of enantioselectivity.
This structural motif is famously represented in Cinchona alkaloids, which are composed of a quinoline (B57606) unit linked to a substituted 1-azabicyclo[2.2.2]octane core. These naturally occurring compounds and their derivatives are renowned for their success as ligands in a wide array of asymmetric transformations, including the Sharpless asymmetric dihydroxylation and various hydrogenation and transfer hydrogenation reactions. The efficacy of these complex alkaloids underscores the inherent potential of the simpler this compound core as a ligand.
For instance, in asymmetric transfer hydrogenation of prochiral ketones, chiral diamine ligands complexed with transition metals like iridium or ruthenium are highly effective. The rigid backbone of the quinuclidine (B89598) ligand minimizes conformational flexibility, which is often key to achieving high enantiomeric excess (ee).
| Reaction | Catalyst System | Substrate | Product | Yield (%) | ee (%) |
| Asymmetric Transfer Hydrogenation | [Ir(Cp*)Cl₂]₂ + Ligand | Acetophenone | 1-Phenylethanol | >98 | >98 |
Table 1: Representative data for asymmetric transfer hydrogenation using a chiral diamine ligand system. The data is illustrative of results achieved with closely related Cinchona alkaloid-derived diamine ligands, demonstrating the potential of the this compound scaffold.
Use as Chiral Building Blocks for Complex Molecule Synthesis
Beyond its role as a ligand, enantiomerically pure this compound serves as a valuable chiral building block, or "chiral pool" starting material, for the synthesis of complex molecular targets. The use of such pre-existing chiral fragments is a powerful strategy for introducing multiple stereocenters with defined configurations into a larger molecule, simplifying complex syntheses. pwr.edu.pl
The rigid 1-azabicyclo[2.2.2]octane skeleton, also known as the isoquinuclidine core, is found in numerous bioactive natural products and pharmaceuticals. Its defined three-dimensional structure is invaluable for constructing molecules with precise spatial arrangements of functional groups. The aminomethyl side chain provides a versatile handle for synthetic elaboration, allowing for the attachment of other molecular fragments through reactions like amide bond formation, alkylation, or reductive amination. The application of related azabicyclic scaffolds in the synthesis of conformationally restricted amino acids and peptidomimetics highlights their importance in creating novel bioactive compounds. uni-regensburg.de
Catalytic Activity in Organic Transformations
The inherent basicity and nucleophilicity of the two amine groups in this compound allow it to function as a catalyst in its own right, without the need for a metal. The tertiary bridgehead nitrogen of the quinuclidine core is known to be highly nucleophilic and non-hindered, while the primary amine offers a site for different modes of activation.
This dual functionality enables it to catalyze a range of organic transformations. As a base catalyst, it can facilitate reactions such as aldol (B89426) and Michael additions by deprotonating carbon acids. As a nucleophilic catalyst, it can activate substrates through the formation of reactive intermediates.
Applications as Scaffolds for Drug Discovery Tool Compounds
The 1-azabicyclo[2.2.2]octane framework is a privileged scaffold in medicinal chemistry, particularly in the development of agents targeting the central nervous system. Its rigid, three-dimensional, and non-aromatic (sp3-rich) nature is highly desirable for improving the physicochemical properties of drug candidates, such as solubility and metabolic stability, when used as a bioisostere for flat aromatic rings.
Numerous derivatives of this scaffold have been identified as potent ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), especially the α7 subtype, which is a target for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia. acs.orgsemanticscholar.orgnih.gov For example, compounds such as (+)-3-[2-(Benzo[b]thiophen-2-yl)-2-oxoethyl]-1-azabicyclo[2.2.2]octane and various spiro-oxazolidinone derivatives based on the quinuclidine core have shown high affinity and selectivity for the α7 nAChR. nih.govresearchgate.net The synthesis of 2-(pyridin-3-yl)-1-azabicyclo[2.2.2]octane and its analogues has further established this scaffold's importance as a source of potent nAChR ligands. nih.govacs.org
In this context, this compound serves as an ideal starting point for creating libraries of potential drug candidates. The primary amine acts as a crucial point for diversification, allowing chemists to systematically modify the structure and explore structure-activity relationships (SAR) to optimize binding affinity and selectivity for a given biological target.
Development of this compound-Based Organocatalysts
Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric reactions, has become a cornerstone of modern synthesis. This compound is structurally well-suited to act as a chiral organocatalyst. The combination of a primary amine and a chiral scaffold is the basis for a major class of organocatalysts that operate via enamine or iminium ion activation.
In a typical catalytic cycle, the primary amine of the catalyst condenses with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine or iminium ion. This intermediate then reacts with an electrophile or nucleophile, with the chiral scaffold directing the approach of the reactant to one face, thereby inducing stereoselectivity. This strategy has been successfully applied in a vast number of asymmetric transformations, including Michael additions, aldol reactions, and Diels-Alder cycloadditions. mdpi.com The development of organocatalysts derived from Cinchona alkaloids, such as 9-amino-9-deoxyepiquinine, for highly stereoselective [4+2] cycloadditions showcases the power of this approach. mdpi.com
| Reaction | Organocatalyst Type | Reactants | Product Type | ee (%) |
| Michael Addition | Chiral Primary Amine | Propanal + Nitrostyrene | γ-Nitroaldehyde | up to 99 |
| Diels-Alder | Chiral Primary Amine | Cyclopentadiene + Cinnamaldehyde | Bicyclic Aldehyde | up to 99 |
Table 2: Representative results for organocatalytic reactions facilitated by chiral primary amine catalysts. The data illustrates the high levels of enantioselectivity achievable with catalysts that share the functional motif of this compound. mdpi.com
Future Directions and Unexplored Research Avenues for 1 Azabicyclo 2.2.2 Octan 2 Yl Methanamine
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research on {1-Azabicyclo[2.2.2]octan-2-yl}methanamine should prioritize the exploration of novel and sustainable synthetic methodologies to improve yield, reduce waste, and enhance stereoselectivity.
Traditional methods for constructing the quinuclidine (B89598) core often rely on multi-step sequences that may involve harsh reagents and generate significant waste. researchgate.net Greener alternatives are being developed for related heterocyclic compounds, and these principles can be applied here. nih.govijpsjournal.com Future synthetic strategies could involve biocatalysis, leveraging enzymes for highly specific transformations under mild conditions, such as in the desymmetrization of meso-azabicyclo[2.2.2]octane intermediates. researchgate.net Photocatalysis, particularly using visible light, offers another eco-friendly approach for synthesizing complex nitrogen-containing heterocycles. mdpi.com
The focus should be on developing one-pot reactions that minimize purification steps and the use of solvents. nih.gov Methodologies like microwave-assisted and ultrasound-assisted synthesis have shown promise in accelerating reaction times and increasing yields for related quinoline (B57606) derivatives, suggesting their potential applicability. researchgate.netnih.gov
Table 1: Comparison of Synthetic Approaches for Aza-bicyclic Scaffolds
| Parameter | Traditional Synthetic Methods | Future Sustainable Methodologies |
| Reagents | Often require harsh chemicals, strong acids/bases. ijpsjournal.com | Utilize milder reagents, biocatalysts (enzymes), or photocatalysts. researchgate.netmdpi.com |
| Solvents | Frequently use non-biodegradable organic solvents. researchgate.net | Prioritize water, green solvents (e.g., ethanol), or solvent-free conditions. researchgate.netijpsjournal.com |
| Energy Input | High temperatures and prolonged reaction times are common. researchgate.net | Employ energy-efficient techniques like microwave or ultrasound irradiation. nih.gov |
| Waste Generation | Can produce significant amounts of hazardous waste. ijpsjournal.com | Designed to be atom-economical, minimizing byproducts and waste. nih.gov |
| Stereocontrol | May require complex chiral auxiliaries or resolution steps. nih.govacs.org | Can achieve high enantioselectivity through enzymatic or asymmetric catalysis. researchgate.net |
Discovery of New Biological Targets and In Vitro Modulatory Mechanisms
Derivatives of the 1-azabicyclo[2.2.2]octane scaffold have a rich history in medicinal chemistry, notably as ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govacs.org However, the therapeutic potential of this structural motif is far from exhausted. A key future direction is the systematic screening of this compound and its derivatives against a wider array of biological targets.
Recent studies on related quinuclidine compounds have revealed potent antimicrobial activity, suggesting that this scaffold could be a foundation for developing new agents to combat drug-resistant pathogens. researchgate.netnih.govnih.gov The primary amine of this compound provides a convenient handle for introducing diverse side chains, which could be tailored to interact with specific bacterial or fungal targets.
Beyond established targets, high-throughput screening campaigns against panels of G-protein coupled receptors (GPCRs), ion channels, and enzymes could uncover entirely new pharmacological profiles. The rigid, three-dimensional nature of the scaffold is ideal for achieving high receptor affinity and selectivity.
Table 2: Potential Biological Targets for this compound Derivatives
| Target Class | Specific Examples | Rationale for Exploration | Relevant Findings in Related Compounds |
| Neuroreceptors | Nicotinic Acetylcholine Receptors (nAChRs), Muscarinic Receptors, Serotonin (B10506) Receptors | The quinuclidine core is a known privileged scaffold for CNS targets. | High affinity for α4β2 and α7 nAChR subtypes has been demonstrated. nih.govacs.org |
| Ion Channels | Voltage-gated Sodium/Potassium Channels | The charged nature of the protonated amine can facilitate interaction with channel pores. | Analogues of ketamine incorporating aza-bicyclic structures are being explored. ugent.be |
| Enzymes | Acetylcholinesterase, DNA Methyltransferase-1 (DNMT1) | The scaffold can be functionalized to mimic natural substrates or act as an allosteric modulator. | Some quinuclidine derivatives show anticholinesterase activity. researchgate.net Related aza-bicyclic structures have been investigated as DNMT1 inhibitors. mdpi.com |
| Microbial Targets | Bacterial Cell Membranes, Fungal Enzymes | Quaternary ammonium (B1175870) compounds based on quinuclidine show potent, broad-spectrum antimicrobial effects. | Derivatives exhibit MIC values in the low µg/mL range against pathogenic bacteria and fungi. nih.govnih.gov |
Integration with Artificial Intelligence and Machine Learning for Drug Design
The convergence of computational power and vast biological datasets has revolutionized drug discovery. nih.gov Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate the design and optimization of novel therapeutics based on the this compound scaffold. wiley.comresearchgate.net
Table 3: Applications of AI/ML in the Drug Design Pipeline for this compound
| Drug Discovery Stage | AI/ML Application | Specific Task | Potential Impact |
| Target Identification | Network Biology Analysis | Analyzing multiomics data to identify novel disease-associated targets suitable for the scaffold. nih.gov | Uncovering new therapeutic opportunities beyond traditional targets. |
| Hit Identification | Virtual Screening | Docking vast virtual libraries of derivatives against a target protein structure to identify potential binders. nih.gov | Dramatically accelerates the identification of promising lead compounds. |
| Lead Generation | De Novo Design | Generating novel molecules with the core scaffold, optimized for predicted activity and drug-like properties. acm.org | Creates innovative chemical matter with improved characteristics. |
| Lead Optimization | Predictive QSAR Modeling | Predicting the biological activity and properties of new analogues before synthesis. nih.gov | Guides synthetic efforts toward the most promising candidates, reducing failures. |
Investigation of this compound in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying high-quality lead compounds. openaccessjournals.com This approach uses small, low-complexity molecules ("fragments") as starting points, which are then grown or linked to create more potent drug candidates. exactelabs.com The this compound core is an excellent candidate for use as a three-dimensional fragment.
Its rigid, sp3-rich structure provides a well-defined vector for exploring the chemical space of a protein's binding pocket, an advantage over the flat, two-dimensional fragments often found in screening libraries. whiterose.ac.uk The primary amine serves as a versatile attachment point for linking to other fragments or for growing the molecule into unoccupied regions of the binding site. Future work should involve screening the core fragment against various protein targets using biophysical methods like X-ray crystallography or NMR spectroscopy. openaccessjournals.com Once a binding mode is identified, synthetic chemists can elaborate the structure to enhance affinity and selectivity.
Table 4: Elaboration Strategies for the this compound Fragment
| Elaboration Strategy | Description | Example Transformation |
| Fragment Growing | Extending the fragment by adding new chemical groups to fill an adjacent pocket. | Acylation or alkylation of the primary amine to introduce groups that form new interactions with the target. |
| Fragment Linking | Connecting two different fragments that bind to adjacent sites on the protein. | Using the amine to form a linker (e.g., an amide or sulfonamide) to a second, independently identified fragment. |
| Scaffold Hopping | Replacing the core fragment with a different scaffold while retaining key binding interactions. | Computationally designing or synthesizing bioisosteres that mimic the spatial arrangement of the quinuclidine core. chemrxiv.orgnih.gov |
Expansion into Materials Science or Supramolecular Chemistry Applications
While the primary focus for aza-bicyclic compounds has been medicinal, their unique structural and chemical properties make them intriguing candidates for applications in materials science and supramolecular chemistry.
The quinuclidine nitrogen is a strong base and a good nucleophile, making it a useful component in catalysis. Derivatives of this compound could be developed as chiral catalysts or ligands for asymmetric synthesis. acs.org The rigid bicyclic structure can impart a specific stereochemical environment, influencing the outcome of chemical reactions.
In supramolecular chemistry, the ability of the quinuclidine moiety to participate in strong hydrogen bonding and host-guest interactions is underexplored. nih.gov The amine group can be functionalized to create molecules capable of self-assembly into ordered structures like gels, liquid crystals, or porous frameworks. These materials could have applications in sensing, separation, or controlled release. Furthermore, incorporating this rigid, charged scaffold into polymer backbones could lead to new materials with unique mechanical, thermal, or conductive properties, potentially for use as polymer electrolytes or specialized composite materials. nih.govrsc.org
Table 5: Potential Non-Medicinal Applications
| Field | Potential Application | Key Feature of the Scaffold |
| Asymmetric Catalysis | Chiral ligands or organocatalysts | Rigid, stereodefined bicyclic framework. acs.org |
| Supramolecular Chemistry | Building blocks for self-assembling systems (e.g., organogels) | Directional hydrogen bonding capability and defined 3D shape. nih.gov |
| Materials Science | Monomers for functional polymers | Rigid structure can enhance thermal stability; amine allows for cross-linking. |
| Crystal Engineering | Co-formers for creating novel crystalline solids | Strong hydrogen bond donor/acceptor sites for directing crystal packing. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
